2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is an organic compound with the molecular formula C23H42O3. This compound features a cyclopentenone ring substituted with a hexadecyl chain and a methoxymethoxy group. It is a derivative of cyclopentenone, which is known for its applications in various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- typically involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through various methods, including the Nazarov cyclization reaction from divinyl ketones, Saegusa–Ito oxidation from cyclopentanones, and ring-closing metathesis from the corresponding dienes.
Introduction of the Hexadecyl Chain: The hexadecyl chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This can result in the modulation of signaling pathways and cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: The parent compound, known for its reactivity and biological activities.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with higher tumor-specific cytotoxicity.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Another related compound with similar structural features.
Uniqueness
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is unique due to the presence of the long hexadecyl chain and the methoxymethoxy group, which can influence its solubility, reactivity, and biological activities. These structural features differentiate it from other cyclopentenone derivatives and contribute to its specific applications and properties.
Eigenschaften
CAS-Nummer |
155856-11-4 |
---|---|
Molekularformel |
C23H42O3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
4-hexadecyl-4-(methoxymethoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C23H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26-21-25-2)19-17-22(24)20-23/h17,19H,3-16,18,20-21H2,1-2H3 |
InChI-Schlüssel |
CQHUHSNBDRZJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1(CC(=O)C=C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.